4'-epi-Entecavir-di-o-benzyl Ether
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Overview
Description
4’-epi-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 . It is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus infection . This compound is characterized by its unique structural features, including the presence of benzyl ether groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in entecavir using benzyl groups. The process includes:
Deprotonation of the alcohol: This step is often achieved using a strong base such as sodium hydride (NaH).
Reaction with benzyl bromide: The deprotonated alcohol reacts with benzyl bromide to form the benzyl ether.
Industrial Production Methods: Industrial production of 4’-epi-Entecavir-di-o-benzyl Ether follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyl ether groups can undergo oxidation to form benzoate esters.
Reduction: Benzyl ethers can be reduced to the corresponding alcohols using hydrogenation.
Substitution: The benzyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Benzyl bromide for ether formation, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Benzoate esters.
Reduction: Alcohols.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
4’-epi-Entecavir-di-o-benzyl Ether is valuable in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its therapeutic potential, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is related to its parent compound, entecavir. Entecavir is a guanosine nucleoside analogue that inhibits the replication of hepatitis B virus by blocking all three steps in the viral replication process:
- Inhibition of synthesis of the positive strand .
Inhibition of viral DNA polymerase: .
Prevention of reverse transcription of the negative strand: .
Comparison with Similar Compounds
- Dibenzyl Entecavir (3’,5’-Di-O-Benzyl Entecavir) .
- Entecavir EP Impurity D HCl (4-epi Entecavir HCl) .
- Entecavir Glucuronide .
Uniqueness: 4’-epi-Entecavir-di-o-benzyl Ether is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogues. These modifications can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
InChI Key |
KROVOOOAPHSWCR-FDFHNCONSA-N |
Isomeric SMILES |
C=C1[C@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Canonical SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Origin of Product |
United States |
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